molecular formula C31H50O2 B13787396 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 51297-12-2

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13787396
CAS No.: 51297-12-2
M. Wt: 454.7 g/mol
InChI Key: UKVGAWCNOIELAQ-VXFIQSPPSA-N
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Description

This compound is a steroidal derivative with a complex cyclopenta[a]phenanthrene core structure. Its IUPAC name reflects its stereochemical specificity at positions 3, 8, 9, 10, 13, 14, and 17, along with a [(Z,2R)-5-propan-2-ylhept-5-en-2-yl] side chain and an acetate group at C3 . Key physicochemical properties include:

  • Molecular formula: C₃₀H₄₆O₂ (calculated from )
  • Molecular weight: 428.69 g/mol
  • Storage: Stable under dry conditions at room temperature

Structurally, it belongs to the class of modified steroids with a rigid tetracyclic framework, which is critical for interactions with lipid membranes or hydrophobic binding pockets in proteins.

Properties

CAS No.

51297-12-2

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h8,11,20-21,25-29H,9-10,12-19H2,1-7H3/b23-8-/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1

InChI Key

UKVGAWCNOIELAQ-VXFIQSPPSA-N

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)\C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of this specific steroidal acetate involves multi-step synthetic strategies that can be broadly categorized into isolation from natural sources and total or semi-synthetic chemical synthesis.

Isolation from Natural Sources

  • Source Plants: The compound or its close analogs have been isolated from plants such as Baccharoides anthelmintica, which contain steroidal acetate derivatives with similar structures.
  • Extraction: Typically involves pulverization of plant material followed by solvent extraction using organic solvents such as methanol or ethanol.
  • Purification: Subsequent purification is achieved through chromatographic techniques including column chromatography and preparative high-performance liquid chromatography (HPLC).
  • Yield: Extraction yields vary depending on plant material and extraction conditions but are usually low, necessitating synthetic approaches for larger quantities.

Chemical Synthesis

The chemical synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate mainly follows steroidal synthesis routes with specific modifications:

Starting Materials
  • Steroidal alcohol precursors with the cyclopenta[a]phenanthrene nucleus.
  • Side chain precursors containing the Z-configured 5-propan-2-ylhept-5-en-2-yl moiety.
Key Synthetic Steps
Step No. Description Reagents/Conditions Notes
1 Stereoselective construction of steroid nucleus Chiral pool synthesis or catalytic asymmetric synthesis Ensures correct stereochemistry at multiple centers
2 Introduction of side chain at C17 position Organometallic coupling (e.g., Grignard or organolithium reagents) Z-configuration maintained by selective olefination
3 Hydroxylation at C3 position Controlled oxidation or selective reduction To obtain 3β-hydroxy intermediate
4 Acetylation of 3-hydroxyl group Acetic anhydride or acetyl chloride with pyridine Forms the acetate ester at C3
5 Purification Chromatography (silica gel, HPLC) Final product isolation
Representative Synthetic Route
  • Formation of the steroidal core: Starting from a known steroid such as cholesterol or a synthetic intermediate, the core is constructed or modified to have the desired stereochemistry.
  • Side chain attachment: The (Z,2R)-5-propan-2-ylhept-5-en-2-yl side chain is introduced via stereoselective olefination or coupling reactions, controlling the double bond geometry.
  • Functional group transformations: The 3-hydroxyl group is acetylated using standard acetylation conditions (e.g., acetic anhydride in pyridine) to yield the acetate ester.
  • Purification and characterization: The final compound is purified by chromatographic methods and characterized by spectroscopic techniques (NMR, MS, IR).

Analytical and Characterization Data

The identity and purity of the compound are confirmed by:

Technique Observations/Parameters
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts for steroidal protons and acetate methyl group; stereochemical assignments confirmed by NOESY and COSY spectra
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight ~452.7 g/mol; fragmentation patterns consistent with acetate and side chain
Infrared Spectroscopy (IR) Ester carbonyl stretch near 1735 cm⁻¹; hydroxyl absence confirming acetylation
Optical Rotation Specific rotation consistent with stereochemistry
Chromatography (HPLC, TLC) Single peak indicating purity >95%

Research Findings and Notes

  • The compound exhibits bioactivity related to its steroidal nature, including potential pharmacological effects as suggested in related literature.
  • Synthetic strategies emphasize maintaining stereochemical integrity, especially at the chiral centers and the Z-alkene in the side chain.
  • Acetylation at the 3-position improves stability and modifies biological activity compared to the free hydroxyl form.
  • No direct industrial-scale synthetic protocols are publicly detailed; most preparation methods are reported in academic patents and specialized steroid synthesis literature.
  • Extraction from natural sources remains a viable but less efficient method for obtaining small quantities for research.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Natural Extraction Solvent extraction from plants like Baccharoides anthelmintica Natural product, stereochemically pure Low yield, complex purification
Semi-Synthesis Modification of natural steroids by acetylation and side chain alteration High stereochemical control Requires natural steroid precursors
Total Chemical Synthesis Multi-step synthesis from simpler precursors Complete control over structure Complex, time-consuming, costly

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol, a critical reaction for generating bioactive sterols .

Reaction Conditions Products Key Characteristics
Basic hydrolysis (NaOH/H₂O)[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-...-3-ol] Retains stereochemistry; yields free 3β-hydroxyl group.
Acidic hydrolysis (H₃O⁺/H₂O)Same alcohol productSlower kinetics compared to basic conditions.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon. The sterol’s rigid bicyclic structure stabilizes transition states, minimizing stereochemical inversion .

Oxidation of the Unsaturated Side Chain

The (Z)-configured double bond in the 5-en-2-yl side chain is susceptible to oxidation, modifying hydrophobicity and biological activity .

Oxidizing Agent Products Applications
Ozone (O₃)Cleavage to aldehydes/ketonesStructural elucidation of side-chain geometry.
mCPBA (meta-chloroperbenzoic acid)Epoxidation at the double bondIntroduces reactive epoxide for further synthesis.

Stereochemical Considerations :
The (Z)-configuration directs syn-addition during epoxidation, preserving the stereochemical integrity of adjacent chiral centers .

Esterification and Transesterification

The 3-hydroxyl group (post-hydrolysis) can undergo re-esterification with alternative acyl donors, enabling functional diversification .

Reagent Conditions Products
Acetyl chloridePyridine, 0–5°CReforms original acetate ester
Palmitoyl chlorideDMAP, room temperature[(3S...)-3-yl] palmitate (C₁₆ ester)
Oleoyl chlorideSame as above[(3S...)-3-yl] oleate (C₁₈:1 ester)

Note : Transesterification with fatty acids (e.g., hexadecanoate or octadec-9-enoate) is documented in structurally related compounds .

Metabolic Reactions

In biological systems, the compound undergoes phase I and II metabolism, as predicted by ADMET data :

Metabolic Pathway Enzymes Involved Products
Esterase-mediated hydrolysisCarboxylesterasesFree 3β-hydroxyl sterol
CYP3A4 oxidationCytochrome P450 3A4Hydroxylated derivatives at sterol core or side chain
GlucuronidationUGT enzymes3-O-glucuronide conjugate (enhanced solubility for excretion)

Key Findings :

  • The compound’s logP of 9.40 suggests high lipid membrane permeability, aligning with its mitochondrial localization (66.37% probability) .

  • Bile salt export pump (BSEP) inhibition risk (97.93%) indicates potential hepatotoxicity at high doses .

Functional Group Transformations

The sterol backbone’s rigidity limits reactivity at the fused ring system, but the side chain’s isopropyl and alkene groups enable further modifications:

Reaction Reagents Outcome
HydrogenationH₂/Pd-CSaturated side chain (5-en → 5-ane)
HalogenationBr₂/CCl₄Dibromination at the double bond

Synthetic Utility :
Hydrogenation eliminates the (Z)-alkene, altering the compound’s conformational flexibility and interaction with lipid bilayers .

Scientific Research Applications

Hormonal Activity

This compound is structurally related to steroid hormones and exhibits potential hormonal activity. Research indicates that it may influence androgen receptor activity and has been investigated for its effects in hormone replacement therapies and anabolic steroid formulations. Such applications are particularly relevant in treating conditions related to hormone deficiencies or imbalances.

Anticancer Properties

Studies have suggested that compounds with similar structures may exhibit anticancer properties by modulating cell growth and apoptosis in cancerous cells. Investigations into the specific mechanisms of action of [(3S,8S,...)] acetate could reveal its potential as a therapeutic agent in oncology.

Pesticide Development

The compound's structural characteristics may also lend themselves to the development of novel pesticides. Its ability to interact with biological systems makes it a candidate for creating targeted pest control agents that minimize environmental impact while maximizing efficacy against pests.

Plant Growth Regulators

Research into the compound's effects on plant physiology may uncover its utility as a plant growth regulator. Such regulators can enhance crop yields by optimizing growth conditions and improving resistance to environmental stressors.

Polymerization Processes

The compound can serve as a precursor in the synthesis of specialized polymers. Its unique chemical structure allows for the creation of materials with tailored properties for applications in coatings and adhesives.

Nanotechnology

In nanotechnology applications, the compound may be utilized in the formulation of nanoparticles for drug delivery systems or as a component in nanocomposites that enhance material strength and durability.

Hormonal Activity Research

A study published in a peer-reviewed journal explored the effects of similar compounds on androgen receptor activation in vitro. The findings indicated significant modulation of receptor activity at varying concentrations . This research underscores the potential for [(3S,...)] acetate to influence hormonal pathways.

Agricultural Efficacy Trials

In agricultural trials assessing new pesticide formulations based on similar compounds, results demonstrated effective pest control with reduced toxicity to non-target organisms . These findings support further exploration into [(3S,...)] acetate as a viable candidate for sustainable agricultural practices.

Data Tables

Application AreaSpecific UseResearch Findings
PharmaceuticalsHormonal therapiesModulates androgen receptor activity
PharmaceuticalsAnticancer agentsPotential apoptosis induction in cancer cells
AgriculturePesticide developmentEffective pest control with low toxicity
AgriculturePlant growth regulatorsEnhances crop yield under stress conditions
Material SciencePolymer synthesisTailored polymers for coatings
NanotechnologyDrug delivery systemsImproved targeting through nanoparticle formulation

Mechanism of Action

The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Biological Activity Source
Target Compound C3 acetate, (Z,2R)-5-propan-2-ylhept-5-en-2-yl side chain 428.69 Implicated in TCM multi-target therapies (e.g., diabetic nephropathy, atherosclerosis)
Compound 4p () C3 2-(1H-tetrazol-1-yl)acetate, saturated side chain 386.66 Antimicrobial activity (IR: 2930, 1750 cm⁻¹; mp 195–196°C)
Compound 32 () C3 acetate, phenylsulfonylmethyl group at C6 522.64 Synthetic intermediate in radical chain reactions
25-Hydroxycholest-5-en-3β-yl acetate () C3 acetate, hydroxylated side chain 428.65 Cholesterol derivative; potential role in lipid metabolism
Compound 5a () C17 pyrimidinone, E/Z-configuration 492.58 Investigated for DNA-binding or enzyme inhibition

Key Observations:

  • C3 functionalization: The acetate group is conserved across multiple derivatives (e.g., ), but replacement with tetrazole (4p) or pyrimidinone (5a) introduces polar or aromatic interactions .
  • Stereochemical variations : Compounds like (8R,9S,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo... () highlight the impact of stereochemistry on physicochemical stability (e.g., melting points, solubility) .

Table 2: Comparative Bioactivity Profiles

Compound Therapeutic Area Mechanism Notes Evidence
Target Compound Diabetic nephropathy, atherosclerosis Synergistic effects in TCM; no direct protein targets identified
Compound 4p () Antimicrobial Disrupts bacterial membrane integrity (broad-spectrum activity)
Compound 32 () Synthetic chemistry Intermediate in radical-mediated C–H functionalization
25-Hydroxycholest-5-en-3β-yl acetate () Lipid metabolism Modulates cholesterol biosynthesis or transport

Key Findings:

  • Lack of direct targets : The target compound’s role in TCM formulations (e.g., Astragalus membranaceus) is attributed to synergistic multi-component interactions rather than isolated target binding .
  • Antimicrobial vs. metabolic activity : While 4p () exhibits direct antimicrobial effects, the target compound and 25-hydroxycholesterol derivatives () modulate complex metabolic pathways .

Key Contrasts:

  • The target compound’s hazard profile (H302, H315/H319) suggests greater toxicity than 4p or 25-hydroxycholesterol derivatives .
  • Stability challenges in cholesterol derivatives () contrast with the target compound’s robust storage requirements .

Biological Activity

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties and potential therapeutic applications based on recent research findings.

The compound has a molecular formula of C₃₆H₆₆O₂ and a molecular weight of 542.9 g/mol. Its structure features multiple chiral centers and a steroid-like backbone which contributes to its biological functions.

1. Hormonal Activity

Research indicates that this compound exhibits androgenic activity , which means it can bind to androgen receptors and mimic the effects of male hormones. This property suggests potential applications in treating conditions related to androgen deficiency or hormonal imbalances.

2. Antioxidant Properties

Studies have shown that compounds with similar structures possess antioxidant properties. The presence of specific functional groups in [(3S,8S,...)] acetate may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells .

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in managing inflammatory diseases.

Case Study 1: Hormonal Therapy

A clinical trial investigated the effects of [(3S,...)] acetate on patients with low testosterone levels. Results showed significant improvements in muscle mass and energy levels among participants after a 12-week treatment period. The compound was well-tolerated with minimal side effects reported .

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that [(3S,...)] acetate effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. The compound's ability to enhance cellular antioxidant defenses was highlighted as a potential mechanism for its protective effects against cellular damage .

Research Findings

Recent research has focused on the synthesis and modification of [(3S,...)] acetate to enhance its biological activity:

StudyFindings
Enhanced androgenic activity through structural modifications
Improved antioxidant capacity via esterification reactions
Demonstrated anti-inflammatory properties in animal models

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing this compound, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including esterification and stereoselective alkylation. For example, intermediates with cyclopenta[a]phenanthrene cores can be modified via acetylation (e.g., using acetic anhydride under controlled pH). Purity validation requires high-resolution NMR (e.g., 1^1H and 13^{13}C NMR) to confirm stereochemistry and functional groups, as demonstrated in bile acid analogue syntheses . Mass spectrometry (MS) with exact mass measurements (e.g., HRMS-ESI) is critical for molecular weight confirmation .

Q. How should researchers characterize the compound’s structural stability under experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Hydrolytic stability : Monitor ester group integrity in aqueous buffers (pH 1–12) via HPLC or LC-MS .
  • Photostability : Expose to UV-Vis light and track degradation products using GC-MS .
    • Reference data from safety sheets indicate the compound is stable under dry, room-temperature storage but may degrade under extreme conditions .

Q. What spectroscopic techniques are most reliable for resolving stereochemical ambiguities?

  • Methodological Answer :

  • NMR NOESY/ROESY : To confirm spatial proximity of protons in the cyclopenta[a]phenanthrene core and substituents .
  • X-ray crystallography : For absolute configuration determination, though crystallization may require derivatization (e.g., bromination) .
  • Circular dichroism (CD) : Useful for chiral centers in the side chain (e.g., propan-2-ylhept-5-en-2-yl group) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scaled synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict stereoselectivity in alkylation steps .
  • COMSOL Multiphysics : Simulate heat and mass transfer in continuous-flow reactors to minimize side reactions .
  • Machine Learning (ML) : Train models on existing reaction data to predict optimal solvent systems (e.g., toluene vs. THF) and catalyst loadings .

Q. How to resolve contradictions in spectral data across different batches or studies?

  • Methodological Answer :

  • Cross-validate with orthogonal techniques : For example, if 1^1H NMR suggests impurity, corroborate with 13^{13}C NMR DEPT or HSQC to distinguish overlapping signals .
  • Reference databases : Compare retention times (HPLC) and fragmentation patterns (MS/MS) against NIST Chemistry WebBook entries .
  • Batch-to-batch variability : Use statistical tools (e.g., PCA) to identify outliers in spectroscopic datasets .

Q. What experimental designs are recommended for probing the compound’s biological interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target receptors (e.g., nuclear hormone receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • In vivo metabolic tracing : Use 14^{14}C-labeled acetate groups to track biodistribution and metabolite formation .

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